

# Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

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## Compound of Interest

**Compound Name:** 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

**Cat. No.:** B1310889

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CAS Number: 919278-39-0 (free base); 1185177-94-9 (hydrochloride salt)[\[1\]](#)[\[2\]](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine**, a fluorinated pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a general synthetic methodology, and discusses its potential biological significance based on the activities of structurally related compounds.

## Chemical and Physical Properties

**1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** is a heterocyclic amine featuring a pyrazole core substituted with a trifluoroethyl group at the N1 position and an amino group at the C4 position. The trifluoromethyl group can significantly influence the compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Property	Value	Source
CAS Number	919278-39-0	ChemScene
Molecular Formula	C <sub>5</sub> H <sub>6</sub> F <sub>3</sub> N <sub>3</sub>	ChemScene
Molecular Weight	165.12 g/mol	ChemScene
Topological Polar Surface Area (TPSA)	43.84 Å <sup>2</sup>	ChemScene
logP	1.0276	ChemScene

Table 1: Physicochemical Properties of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine**.[\[3\]](#)

## Synthesis

While a specific detailed experimental protocol for the synthesis of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** is not readily available in the public domain, a general and plausible synthetic route can be devised based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a common and adaptable method.

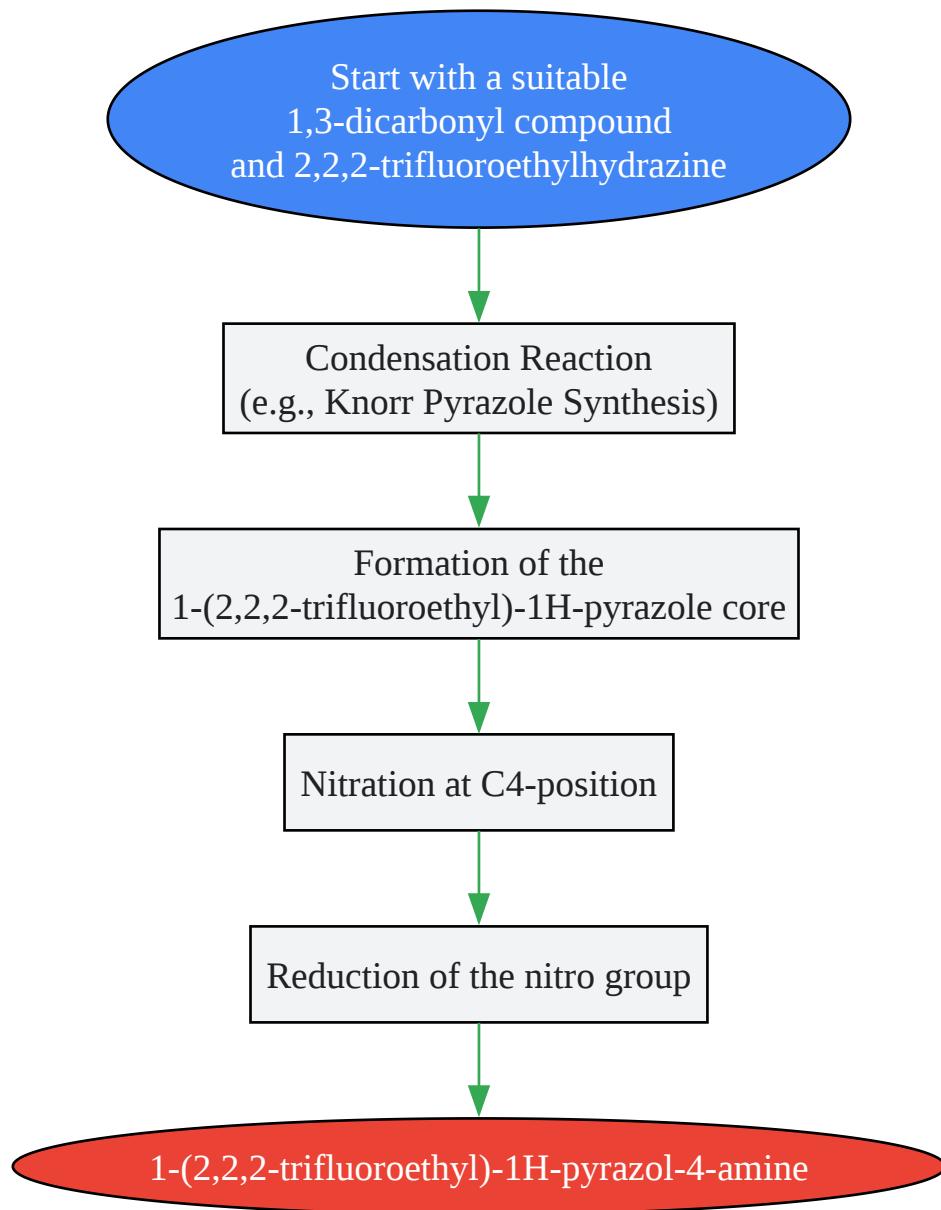
A potential synthetic pathway could involve the following key steps:

- Formation of a fluorinated 1,3-dicarbonyl equivalent: A suitable starting material would be a  $\beta$ -ketoester or a related 1,3-dicarbonyl compound that can be modified to introduce the trifluoroethyl group.
- Condensation with a hydrazine source: Reaction of the fluorinated dicarbonyl intermediate with a hydrazine derivative.
- Introduction of the amino group: The 4-amino group could be introduced through various methods, such as the reduction of a nitro group or through a nucleophilic aromatic substitution reaction.

A related synthetic approach for pyrazole derivatives is described in patent literature, where a ring-closing reaction is performed in a two-phase system with a weak base.[\[1\]](#) Another

patented process involves the reaction of an enamine with a hydrazine in the presence of an organic solvent.

#### General Experimental Workflow for Pyrazole Synthesis



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Caption: General workflow for the synthesis of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine**.

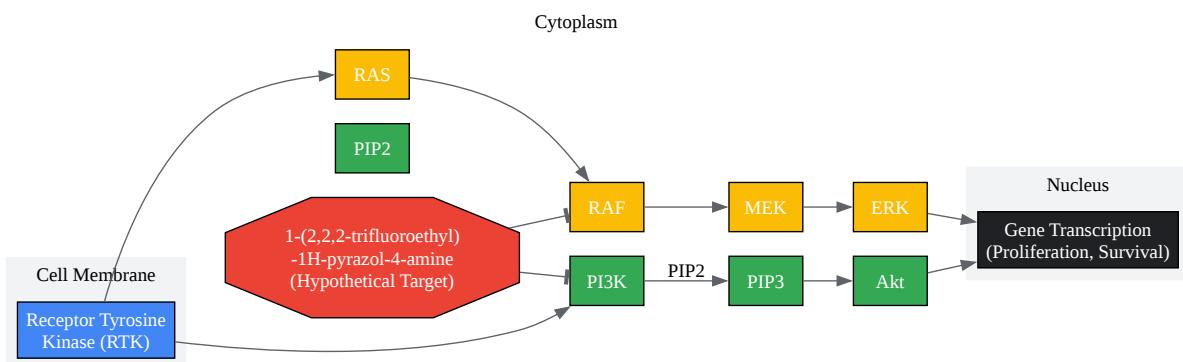
# Potential Biological Activity and Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

While specific biological data for **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** is limited in publicly available literature, its structural features suggest potential as a kinase inhibitor. Many kinase inhibitors incorporate a pyrazole core that can interact with the hinge region of the kinase domain. The trifluoroethyl group may enhance binding affinity and improve pharmacokinetic properties.

## Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** could potentially modulate key signaling pathways implicated in cancer and other diseases, such as the MAPK/ERK or PI3K/Akt pathways.



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Caption: Hypothetical inhibition of MAPK and PI3K/Akt pathways by the subject compound.

## Experimental Protocols

Detailed, validated experimental protocols for the biological evaluation of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** are not currently available. However, researchers can utilize standard assays to investigate its potential biological activities.

General Kinase Inhibitor Screening Protocol (Example: Kinase Glo® Assay)

- Compound Preparation: Prepare a stock solution of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
- Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP to initiate the enzymatic reaction.
- Inhibitor Addition: Add the diluted compound to the reaction wells. Include appropriate controls (no inhibitor and a known inhibitor).
- Incubation: Incubate the plate at the optimal temperature for the specific kinase.
- Detection: Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC<sub>50</sub> value by plotting the data on a dose-response curve.

Cell-Based Proliferation Assay (Example: MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine**. Include untreated cells as a control.

- Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value.

## Conclusion

**1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine** is a fluorinated heterocyclic compound with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific biological data and detailed synthetic protocols are not extensively documented in public literature, its structural similarity to known bioactive pyrazoles warrants further investigation. The general synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are necessary to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

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## References

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